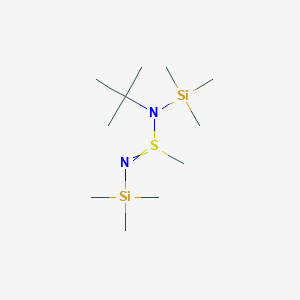![molecular formula C13H23B B14369377 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane CAS No. 92055-66-8](/img/structure/B14369377.png)
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane is a boron-containing bicyclic compound. This compound is notable for its unique structure, which includes a boron atom integrated into a bicyclo[3.3.1]nonane framework. The presence of boron imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane typically involves the reaction of a suitable boron reagent with a precursor molecule that contains the bicyclo[3.3.1]nonane framework. One common method involves the hydroboration of an alkene precursor, followed by oxidation to introduce the boron atom into the desired position. The reaction conditions often require the use of a catalyst and may be carried out under inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and polymers with enhanced properties.
作用機序
The mechanism by which 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells. The compound’s reactivity also allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar structure but lacks the boron atom.
Naphthalene derivatives: Share the bicyclic framework but differ in functional groups and reactivity.
Uniqueness
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron chemistry, such as BNCT and advanced material synthesis.
特性
CAS番号 |
92055-66-8 |
|---|---|
分子式 |
C13H23B |
分子量 |
190.13 g/mol |
IUPAC名 |
4,8-dimethyl-2-prop-2-enyl-2-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H23B/c1-4-7-14-9-11(3)12-6-5-10(2)13(14)8-12/h4,10-13H,1,5-9H2,2-3H3 |
InChIキー |
OVYYLGDZJAUYPN-UHFFFAOYSA-N |
正規SMILES |
B1(CC(C2CCC(C1C2)C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)



![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)





![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)



